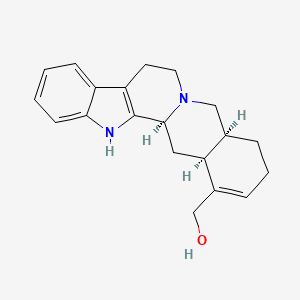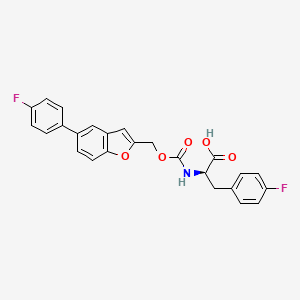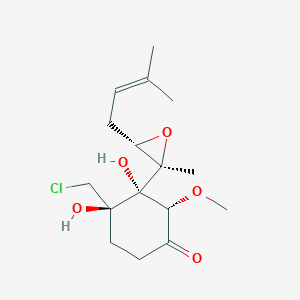
Chlovalicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlovalicin is a natural product found in Sporothrix with data available.
Wissenschaftliche Forschungsanwendungen
Chlovalicin as a Cytocidal Antibiotic
Chlovalicin, identified as a growth inhibitor of IL-6 responsive cells, is a novel cytocidal antibiotic produced by Sporothrix sp. FO-4649. This compound, along with ovalicin, shows selective growth inhibition properties, particularly against IL-6 dependent cells. Its structure, featuring a chlorinated methylene moiety at the C-1 position, distinguishes it from other antibiotics (Takamatsu et al., 1996). Additionally, chlovalicin inhibits the growth of B16 melanoma cells, indicating its potential in cancer research (Hayashi et al., 1996).
Discovery from Marine Basidiomycete
Chlovalicin B, a derivative of chlovalicin, was discovered in cultures of the marine basidiomycete Digitatispora marina. This discovery expanded the knowledge of chlovalicin's chemical diversity and potential biological activities. The compound exhibited weak cytotoxic activity against the human melanoma cell line, but did not show significant antimicrobial or antifungal activities at tested concentrations (Jenssen et al., 2021).
Relation to Inhibitors of IL-6 Activity
Chlovalicin, along with ovalicin, has been cited as an inhibitor of IL-6 activity. This attribute contributes to the relevance of chlovalicin in studies targeting IL-6 dependent tumor cells, potentially offering new insights into cancer treatment and management (Takamatsu et al., 1997).
Eigenschaften
Produktname |
Chlovalicin |
|---|---|
Molekularformel |
C16H25ClO5 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
(2S,3R,4R)-4-(chloromethyl)-3,4-dihydroxy-2-methoxy-3-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C16H25ClO5/c1-10(2)5-6-12-14(3,22-12)16(20)13(21-4)11(18)7-8-15(16,19)9-17/h5,12-13,19-20H,6-9H2,1-4H3/t12-,13+,14+,15-,16-/m0/s1 |
InChI-Schlüssel |
NZVBMSJIHBRYNA-OTJKEOIZSA-N |
Isomerische SMILES |
CC(=CC[C@H]1[C@](O1)(C)[C@]2([C@@H](C(=O)CC[C@@]2(CCl)O)OC)O)C |
Kanonische SMILES |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC2(CCl)O)OC)O)C |
Synonyme |
chlovalicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



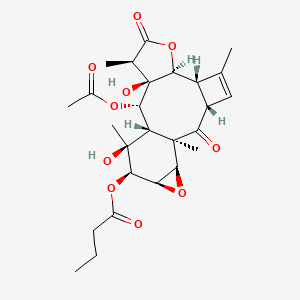
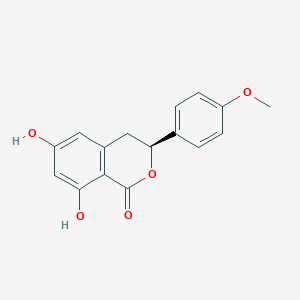



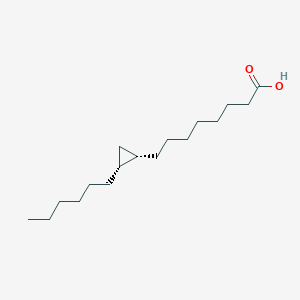
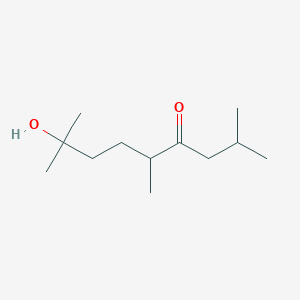
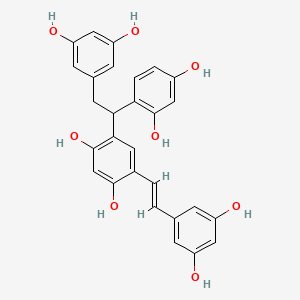
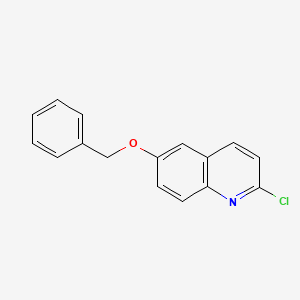
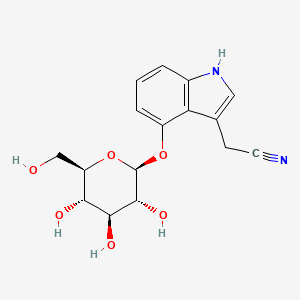
![[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate](/img/structure/B1244827.png)
